3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-8(3-4-10(14)15)7(2)13-11(16)9(6)5-12/h3-4H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMFLDRLLHUMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1CCC(=O)O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid typically involves the reaction of cyanoacetic acid with appropriate aldehydes or ketones under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Characteristics
IUPAC Name : 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
CAS Number : 852940-47-7
Molecular Formula : C11H12N2O3
Molecular Weight : 220.22 g/mol
Physical Form : Powder
Purity : ≥95%
Biological Activities
The compound exhibits various biological activities that make it useful in research:
- Antioxidant Properties : Research indicates that compounds similar to this compound possess antioxidant properties that can mitigate oxidative stress in cells. This is particularly relevant in studies involving cardiovascular diseases and neurodegenerative disorders.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer's disease by reducing neuronal damage caused by oxidative stress.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that could enhance its efficacy and reduce toxicity.
Proteomics Research
The compound is utilized in proteomics research as a specialty product to study protein interactions and functions. Its unique properties facilitate the investigation of complex biological systems and pathways.
Case Studies
Mechanism of Action
The mechanism of action of 3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the dihydropyridinone ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Substituents
3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic Acid
- Structure: Lacks the 5-cyano group present in the target compound.
3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide
- Structure: Replaces the 5-cyano group with an aminomethyl substituent and the carboxylic acid with an amide.
- Properties: The aminomethyl group enhances hydrophilicity (logP ~1.2 vs. ~0.8 for the target compound), while the amide reduces acidity (pKa ~8–10).
- Applications: Noted as a research chemical (CAS: 923106-61-0) but lacks activity data .
Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate
- Structure : Ester derivative of the target compound.
- Properties : Increased lipophilicity (logP ~2.1) due to the methyl ester, enhancing membrane permeability.
Functional Analogues with Divergent Core Structures
Chlorinated 3-Phenylpropanoic Acid Derivatives
- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ).
- Structure: Aromatic phenyl ring instead of dihydropyridinone; chlorine and hydroxyl substituents.
- Properties : Enhanced antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL), attributed to halogenated aromatic moieties .
- Comparison: The target compound’s dihydropyridinone core may offer different electronic or steric interactions in biological systems, but activity data are lacking.
Thieno[2,3-b]thiophene-Pyridine Hybrid
- Example: 6-(5-(5-cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 11 in ).
- Structure: Extended conjugated system with thienothiophene and pyridine rings.
- Properties : Higher molecular weight (485 g/mol) and complexity; synthesized via reflux in EtOH/HCl (67% yield).
- Comparison : The target compound’s simpler structure may offer advantages in synthetic scalability .
Propanoic Acid Derivatives in Agrochemicals
Fluazifop and Haloxyfop
- Structures: Feature phenoxy-pyridinyloxypropanoic acid backbones.
- Properties : Herbicidal activity via inhibition of acetyl-CoA carboxylase.
- Comparison: Unlike these agrochemicals, the target compound lacks the phenoxy group critical for herbicidal action, suggesting divergent applications .
Data Table: Key Properties of Compared Compounds
Biological Activity
3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid (CAS Number: 852940-47-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with cyano and oxo substituents, which contribute to its biological profile. The chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₂N₂O₃
- Molecular Weight: 220.23 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating IC₅₀ values in the low micromolar range . This suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it has been reported to inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. Studies have indicated that it can modulate pathways associated with neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Kinases : The compound inhibits several kinase pathways that are critical for cancer cell proliferation and survival.
- Induction of Apoptosis : It promotes apoptotic pathways in malignant cells while sparing normal cells.
- Antioxidant Activity : The presence of the cyano group is believed to enhance its ability to scavenge free radicals.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in tumor size in xenograft models when treated with 10 mg/kg of the compound daily for two weeks. |
| Study B | Highlighted neuroprotective effects in a mouse model of Alzheimer's disease, showing improved cognitive function after treatment with varying doses. |
| Study C | Reported on the selective inhibition of VEGFR-2 with an IC₅₀ value of 1.46 µM, indicating potential for therapeutic applications in angiogenesis-related disorders. |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use chemical fume hoods to minimize inhalation exposure during synthesis or handling .
- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .
- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyridinone ring structure and substituent positions (e.g., cyano, methyl groups). Deuterated DMSO is suitable due to the compound’s low solubility in chloroform .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative ion mode can verify the molecular ion peak (CHNO) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C≡N stretch at ~2200 cm, carbonyl at ~1700 cm) .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Multi-Step Synthesis : Begin with 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. Introduce the propanoic acid moiety via a nucleophilic substitution or Michael addition under basic conditions (e.g., KCO in DMF at 80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological assays involving this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects. Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess variability between replicates. Use Bland-Altman plots to identify systematic errors in dose-response curves .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., fluoropyridin-3-yl propanoic acid derivatives) to identify trends in bioactivity .
Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?
- Methodological Answer :
- In Vitro Kinase Assays : Use a split-plot design with varying ATP concentrations (0.1–10 mM) and compound concentrations (0–100 µM). Measure IC values via fluorescence polarization .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry by titrating the compound into the enzyme solution (e.g., PKA or MAPK) .
- Mutagenesis Studies : Introduce point mutations (e.g., T183A in catalytic domains) to identify critical binding residues via site-directed mutagenesis .
Q. How can computational methods enhance the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability and identify regions for structural modification (e.g., adding electron-withdrawing groups to enhance H-bonding) .
- QSAR Modeling : Train models using datasets of pyridinone derivatives to predict logP, pKa, and IC. Validate with leave-one-out cross-validation .
- Docking Studies : Use AutoDock Vina to screen virtual libraries for derivatives with improved binding scores against target enzymes (e.g., COX-2 or HDACs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solubility Testing : Perform parallel measurements in buffered solutions (pH 4–9) using UV-Vis spectroscopy at λ (e.g., 270 nm). Compare with HPLC quantification to rule out matrix effects .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .
- Collaborative Validation : Share samples with independent labs to confirm findings, using standardized protocols (e.g., ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
